molecular formula C25H37NO B14313206 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine CAS No. 113248-23-0

5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine

Katalognummer: B14313206
CAS-Nummer: 113248-23-0
Molekulargewicht: 367.6 g/mol
InChI-Schlüssel: HWLOIDPUVXJPJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is an organic compound with the molecular formula C25H37NO It belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with heptyl and heptyloxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the substitution reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine involves its interaction with molecular targets and pathways. The heptyl and heptyloxyphenyl groups may influence its binding affinity and specificity towards certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

113248-23-0

Molekularformel

C25H37NO

Molekulargewicht

367.6 g/mol

IUPAC-Name

2-(4-heptoxyphenyl)-5-heptylpyridine

InChI

InChI=1S/C25H37NO/c1-3-5-7-9-11-13-22-14-19-25(26-21-22)23-15-17-24(18-16-23)27-20-12-10-8-6-4-2/h14-19,21H,3-13,20H2,1-2H3

InChI-Schlüssel

HWLOIDPUVXJPJN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.